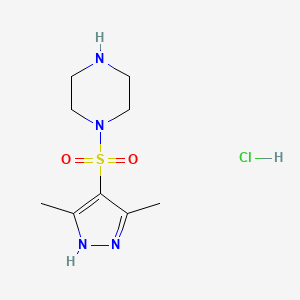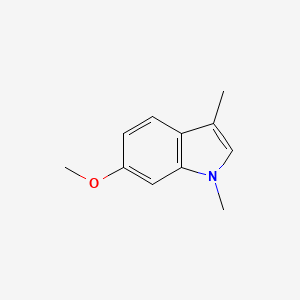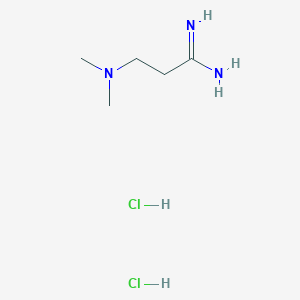
2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione” is a molecule with the formula C(21)H(20)N(2)O(4) . The dihedral angle between the phenol ring and the isoindole-1,3-dione mean plane is 69.79° . The cyclohexane ring adopts a chair conformation .
Molecular Structure Analysis
The molecular structure of “this compound” features a dihedral angle between the phenol ring and the isoindole-1,3-dione mean plane of 69.79° . The cyclohexane ring in the structure adopts a chair conformation .Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, similar in structure to 2-((1S,2S)-2-Aminocyclohexyl)isoindoline-1,3-dione, have shown significant pharmacological importance in modern therapeutics. The comprehensive review of literature reveals the biological potentials of isoquinoline derivatives, including their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This diversity in pharmacological activities underscores the chemical class's potential in developing novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).
Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone, another compound with a similar chemical structure, has demonstrated efficacy and safety in treating psychotic and major affective disorders. Research findings support its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression. It presents a low risk of inducing weight gain, metabolic, or cardiac abnormalities, highlighting the structural class's therapeutic promise in managing mental health conditions (Pompili et al., 2018).
Herbicide Efficiency and Environmental Safety
The chemical structure similar to mesotrione, a widely used herbicide on maize cultures, illustrates the compound's efficiency and environmental safety. Mesotrione exhibits favorable toxicological profiles, suggesting no significant risks to humans or the environment. Its rapid degradation by soil microorganisms and low potential for groundwater contamination further affirm the environmental sustainability of using such chemical structures in agriculture (Carles et al., 2017).
Conjugated Polymers for Electronic Devices
Conjugated polymers containing 2,5-dione structures, akin to this compound, are increasingly developed for electronic devices. These polymers, due to their high-performance electron-deficient pigments, show great potential in applications requiring optical, electrochemical, and device performance. The exploration of such polymers may lead to advancements in high-performance electronic devices, indicating the broader applicability of this chemical scaffold in materials science (Deng et al., 2019).
Eigenschaften
IUPAC Name |
2-[(1S,2S)-2-aminocyclohexyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-2,5-6,11-12H,3-4,7-8,15H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZVDZXGAFHHND-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




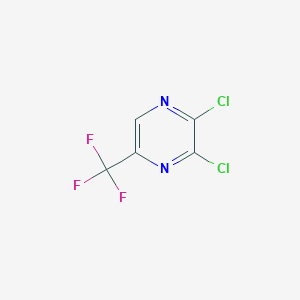
![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)
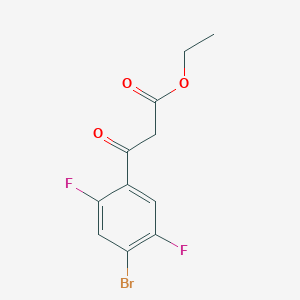
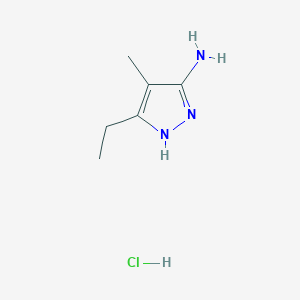
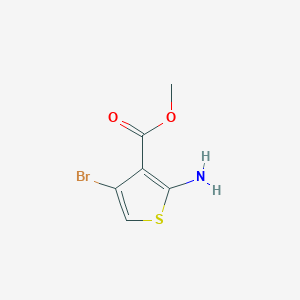

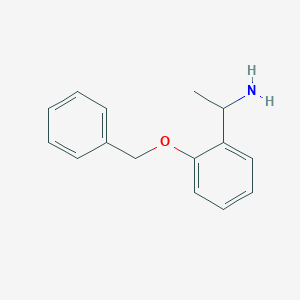
![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)
